Ludaconitine chemical structure and properties
Ludaconitine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaconitine, a C19-norditerpenoid alkaloid isolated from Aconitum spicatum, has emerged as a compound of interest due to its notable biological activity. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of Ludaconitine. It includes a summary of its antileishmanial activity, along with the experimental protocols utilized for its isolation and biological evaluation. Furthermore, this guide presents the available spectral data for Ludaconitine and explores the potential signaling pathways implicated in its mechanism of action. The information is structured to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Ludaconitine is a complex diterpenoid alkaloid with the chemical formula C32H45NO9.[1] Its structure is characterized by a polycyclic aconitane skeleton.
Table 1: Chemical Identification of Ludaconitine
| Identifier | Value |
| CAS Number | 82244-72-7 |
| Molecular Formula | C32H45NO9[1] |
| Molecular Weight | 587.71 g/mol [2] |
| IUPAC Name | [(1R,10R,11S,12R,13R,15S)-11-ethyl-4,12-dihydroxy-5,13,15-trimethoxy-1-(methoxymethyl)-10,14-dioxa-8-azapentacyclo[10.5.2.1¹⁰,¹³.0¹,⁵.0⁸,¹²]icosan-3-yl] benzoate |
| SMILES | O(C)[C@@H]1[C@@]23[C@]4(--INVALID-LINK--(CN(CC)[C@@]2(--INVALID-LINK--([C@]5(O)[C@@]6([C@]3(C--INVALID-LINK--([C@@H]6OC(=O)C7=CC=CC=C7)--INVALID-LINK--C5)[H])[H])[H])[H])--INVALID-LINK--C1)[H][2] |
| Synonyms | 14-benzoylpseudaconine[3] |
Physicochemical Properties
The available data on the physicochemical properties of Ludaconitine are summarized below.
Table 2: Physicochemical Properties of Ludaconitine
| Property | Value |
| Appearance | White solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Soluble in DMSO. |
| Predicted Relative Density | 1.35 g/cm³ |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Biological Activity
The primary reported biological activity of Ludaconitine is its antileishmanial effect.
Antileishmanial Activity
Ludaconitine has demonstrated in vitro activity against Leishmania major.
Table 3: In Vitro Antileishmanial Activity of Ludaconitine
| Parameter | Value | Reference |
| IC50 against Leishmania major | 36.10 µg/mL |
Experimental Protocols
Isolation and Purification of Ludaconitine from Aconitum spicatum
A general procedure for the isolation of diterpenoid alkaloids from Aconitum species involves the following steps. It is important to note that specific details for Ludaconitine may vary.
Methodology:
-
Extraction: The air-dried and powdered roots of Aconitum spicatum are extracted with a suitable solvent, such as dichloromethane, at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning method to selectively extract the alkaloidal components.
-
Chromatographic Purification: The crude alkaloid fraction is then purified using chromatographic techniques, such as column chromatography over silica gel or alumina, to isolate the individual alkaloids.
-
Isolation: Through this process, Ludaconitine, along with other alkaloids like indaconitine and chasmaconitine, can be isolated.
In Vitro Antileishmanial Activity Assay
The following is a generalized protocol for determining the in vitro antileishmanial activity of a compound against the promastigote form of Leishmania.
Methodology:
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Compound Preparation: A stock solution of Ludaconitine is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.
-
Incubation: The cultured promastigotes are incubated with the various concentrations of Ludaconitine in 96-well plates for a specified period, typically 72 hours.
-
Controls: A standard antileishmanial drug (e.g., pentamidine) is used as a positive control, and the solvent used to dissolve the compound serves as a negative control.
-
Viability Assessment: After the incubation period, parasite viability is assessed using methods such as direct counting with a hemocytometer or colorimetric assays (e.g., MTT assay).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Spectral Data
Table 4: Spectroscopic Analysis of Ludaconitine
| Technique | Description |
| 1H NMR | Used to determine the proton environment in the molecule, providing information on the number of different types of protons and their connectivity. |
| 13C NMR | Provides information about the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. |
Signaling Pathways and Mechanism of Action
The precise mechanism of action of Ludaconitine against Leishmania has not been fully elucidated. However, the survival of Leishmania parasites within host macrophages is known to involve the manipulation of various host cell signaling pathways. The parasite employs strategies to evade the host's immune response, including the modulation of pathways involved in apoptosis, inflammatory responses, and oxidative stress.
Potential mechanisms by which Ludaconitine may exert its antileishmanial effect could involve:
-
Direct inhibition of essential parasite enzymes: Ludaconitine could target enzymes crucial for the parasite's survival and replication.
-
Disruption of parasite signaling pathways: The compound might interfere with signaling cascades within the Leishmania parasite that are vital for its lifecycle.
-
Modulation of host-parasite interactions: Ludaconitine could potentially interfere with the parasite's ability to manipulate host cell signaling, thereby allowing the host's immune system to clear the infection.
Further research is required to delineate the specific molecular targets and signaling pathways affected by Ludaconitine in Leishmania.
Conclusion
Ludaconitine is a diterpenoid alkaloid with promising antileishmanial activity. This guide has summarized the current knowledge regarding its chemical structure, properties, and biological effects. The provided experimental protocols offer a foundation for further research into this and similar natural products. The elucidation of its precise mechanism of action and the acquisition of detailed spectral data will be crucial for its potential development as a therapeutic agent. This document serves as a comprehensive resource to facilitate and guide future investigations into the therapeutic potential of Ludaconitine.
